(4-Benzyloxybenzyl)pyridin-2-ylmethylamine
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Overview
Description
(4-Benzyloxybenzyl)pyridin-2-ylmethylamine is an organic compound with the molecular formula C20H20N2O and a molecular weight of 304.39 g/mol . This compound is characterized by a pyridine ring substituted with a benzyloxybenzyl group, making it a valuable intermediate in organic synthesis and pharmaceutical research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Benzyloxybenzyl)pyridin-2-ylmethylamine typically involves the reaction of pyridin-2-ylmethylamine with 4-benzyloxybenzyl chloride under basic conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow synthesis techniques to enhance yield and purity . The use of automated reactors and real-time monitoring systems ensures consistent product quality and scalability .
Chemical Reactions Analysis
Types of Reactions
(4-Benzyloxybenzyl)pyridin-2-ylmethylamine undergoes various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form a benzaldehyde derivative.
Reduction: The pyridine ring can be reduced to a piperidine derivative under hydrogenation conditions.
Substitution: The benzyloxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Benzaldehyde derivatives.
Reduction: Piperidine derivatives.
Substitution: Various substituted benzyl derivatives.
Scientific Research Applications
(4-Benzyloxybenzyl)pyridin-2-ylmethylamine has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (4-Benzyloxybenzyl)pyridin-2-ylmethylamine involves its interaction with specific molecular targets, such as enzymes or receptors . The benzyloxybenzyl group enhances its binding affinity and selectivity towards these targets, modulating their activity and resulting in various biological effects .
Comparison with Similar Compounds
Similar Compounds
(4-Methoxybenzyl)pyridin-2-ylmethylamine: Similar structure but with a methoxy group instead of a benzyloxy group.
(4-Hydroxybenzyl)pyridin-2-ylmethylamine: Contains a hydroxy group instead of a benzyloxy group.
Uniqueness
(4-Benzyloxybenzyl)pyridin-2-ylmethylamine is unique due to its benzyloxybenzyl group, which imparts distinct chemical and biological properties compared to its analogs . This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C20H20N2O |
---|---|
Molecular Weight |
304.4 g/mol |
IUPAC Name |
1-(4-phenylmethoxyphenyl)-N-(pyridin-2-ylmethyl)methanamine |
InChI |
InChI=1S/C20H20N2O/c1-2-6-18(7-3-1)16-23-20-11-9-17(10-12-20)14-21-15-19-8-4-5-13-22-19/h1-13,21H,14-16H2 |
InChI Key |
ISPSMRJSKGJOLD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)CNCC3=CC=CC=N3 |
Origin of Product |
United States |
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